An In-depth Technical Guide to 6-Oxoheptanal: Chemical Properties, Structure, and Experimental Considerations
An In-depth Technical Guide to 6-Oxoheptanal: Chemical Properties, Structure, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Oxoheptanal is a bifunctional organic molecule containing both an aldehyde and a ketone functional group. Its structure presents interesting possibilities for chemical synthesis and potential biological activity. This technical guide provides a comprehensive overview of the known chemical properties, structure, and relevant experimental protocols for 6-Oxoheptanal. Due to the limited availability of direct experimental data for this specific compound, this guide also incorporates predicted data and methodologies based on analogous compounds and established chemical principles.
Chemical Properties and Structure
6-Oxoheptanal possesses the chemical formula C₇H₁₂O₂.[1][2] The molecule features a seven-carbon chain with a terminal aldehyde group and a ketone group at the sixth position.[1] This dual functionality makes it a versatile intermediate in organic synthesis.
Structure:
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 128.17 g/mol | [1][2] |
| Exact Mass | 128.083729621 Da | [2] |
| XLogP3 | 0 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 5 | [2] |
| Topological Polar Surface Area | 34.1 Ų | PubChem |
| Estimated Physical Properties | ||
| Boiling Point | ~160-170 °C (estimated) | Based on heptanal[3] |
| Density | ~0.82 g/mL (estimated) | Based on heptanal[3] |
Experimental Protocols
Synthesis of 6-Oxoheptanal via Reductive Ozonolysis of 1-Methylcyclohexene
A common and effective method for the synthesis of 6-oxoheptanal is the reductive ozonolysis of 1-methylcyclohexene.[4][5] The following protocol is a generalized procedure that can be adapted for this specific transformation.
Materials:
-
1-Methylcyclohexene
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH), anhydrous
-
Ozone (O₃) from an ozone generator
-
Zinc dust (Zn)
-
Acetic acid (AcOH) or Dimethyl sulfide (B99878) (DMS)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a magnetic stir bar and a gas dispersion tube
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl acetate (B1210297) for chromatography
Procedure:
-
Reaction Setup: Dissolve 1-methylcyclohexene (1.0 eq) in a mixture of anhydrous DCM and MeOH (e.g., a 9:1 ratio) in a round-bottom flask. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Ozonolysis: Bubble ozone gas through the cooled solution. The reaction progress can be monitored by the appearance of a persistent blue color, indicating the presence of excess ozone.
-
Quenching: Once the reaction is complete, purge the solution with nitrogen or argon gas to remove excess ozone until the blue color disappears.
-
Reductive Workup: While the solution is still cold, add a reducing agent.
-
With Zinc/Acetic Acid: Add zinc dust (excess) followed by the slow addition of acetic acid.
-
With Dimethyl Sulfide: Add dimethyl sulfide (excess) and allow the mixture to slowly warm to room temperature.
-
-
Extraction: After the workup is complete (typically stirred for several hours or overnight), filter the mixture if zinc was used. Transfer the solution to a separatory funnel and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure 6-oxoheptanal.
Spectroscopic Characterization
Predicted ¹H NMR Spectrum (CDCl₃):
-
~9.8 ppm (t, 1H): Aldehydic proton (CHO), coupled to the adjacent CH₂ group.
-
~2.4 ppm (t, 2H): Methylene protons (CH₂) adjacent to the aldehyde group.
-
~2.1 ppm (s, 3H): Methyl protons (CH₃) of the acetyl group.
-
~2.5 ppm (t, 2H): Methylene protons (CH₂) adjacent to the ketone carbonyl group.
-
~1.6-1.8 ppm (m, 4H): Methylene protons (CH₂) in the middle of the carbon chain.
Predicted ¹³C NMR Spectrum (CDCl₃):
-
~208 ppm: Ketone carbonyl carbon (C=O).
-
~202 ppm: Aldehyde carbonyl carbon (CHO).
-
~43 ppm: Methylene carbon adjacent to the aldehyde.
-
~43 ppm: Methylene carbon adjacent to the ketone.
-
~30 ppm: Methyl carbon of the acetyl group.
-
~22-29 ppm: Methylene carbons in the middle of the chain.
Predicted FT-IR Spectrum:
-
~2930 cm⁻¹ (strong): C-H stretching of alkanes.
-
~2820 cm⁻¹ and ~2720 cm⁻¹ (medium, characteristic): C-H stretching of the aldehyde.[6]
-
~1725 cm⁻¹ (strong, sharp): C=O stretching of the aldehyde.[7]
-
~1715 cm⁻¹ (strong, sharp): C=O stretching of the ketone.[7]
Predicted Mass Spectrum Fragmentation:
-
Molecular Ion (M⁺): m/z = 128.
-
Alpha-cleavage at the aldehyde: Loss of H radical (m/z = 127) or CHO radical (m/z = 99).[8]
-
Alpha-cleavage at the ketone: Loss of CH₃ radical (m/z = 113) or C₅H₉O radical (m/z = 43, likely a base peak).
-
McLafferty Rearrangement: Possible for both carbonyl groups, leading to characteristic fragment ions.
Biological Activity and Drug Development Considerations
Specific biological activities for 6-oxoheptanal have not been extensively documented in publicly available literature. However, short-chain aliphatic aldehydes are known to be reactive molecules that can exert biological effects, including cytotoxicity.[9]
General Cytotoxicity of Aliphatic Aldehydes
Aliphatic aldehydes are reactive electrophiles that can form adducts with biological nucleophiles such as DNA and proteins, leading to cellular damage.[10][11] The cytotoxicity of aldehydes is often attributed to their ability to induce DNA damage and protein modifications.[9] Highly toxic aldehydes can inactivate cells primarily through protein damage.[9] The accumulation of aldehydes is mitigated in cells by enzymes like aldehyde dehydrogenases (ALDHs), which oxidize them to less toxic carboxylic acids.[10]
For drug development professionals, the reactivity of the aldehyde and ketone moieties in 6-oxoheptanal suggests potential for covalent interactions with biological targets. However, this reactivity also raises concerns about off-target effects and general cytotoxicity. Any investigation into the therapeutic potential of 6-oxoheptanal or its derivatives would require careful evaluation of its safety profile.
Mandatory Visualizations
Logical Workflow for Evaluating a Novel Oxo-Aldehyde in Drug Discovery
Caption: Workflow for the Evaluation of a Novel Oxo-Aldehyde in a Drug Discovery Context.
Conclusion
6-Oxoheptanal is a molecule with interesting chemical features due to its dual carbonyl functionality. While comprehensive experimental data is currently lacking in the public domain, this guide provides a foundational understanding of its properties and potential synthetic routes based on established chemical knowledge. For researchers and drug development professionals, 6-oxoheptanal and its derivatives may represent a starting point for the design of novel chemical entities. However, careful consideration of the inherent reactivity and potential cytotoxicity of the aldehyde moiety is paramount in any future investigations.
References
- 1. 6-Oxoheptanal | C7H12O2 | CID 11007917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Oxoheptanal|lookchem [lookchem.com]
- 3. Heptanal | C7H14O | CID 8130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This on reductive ozonolysis yields A 6oxoheptanal class 12 chemistry CBSE [vedantu.com]
- 5. Answer in Organic Chemistry for anissa #23154 [assignmentexpert.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Aldehydes with high and low toxicities inactivate cells by damaging distinct cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemical sensors for imaging total cellular aliphatic aldehydes in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
